REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:13]Cl)=[CH:4][CH:3]=1.C1COCC1.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:51]([O-:54])(=[O:53])C.[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].O>[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:13][C:51]([OH:54])=[O:53])=[CH:4][CH:3]=1 |f:3.4,5.6.7|
|
Name
|
[2-(4-fluoro-benzyl)-phenyl]-chloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC2=C(C=CC=C2)CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 80° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CUSTOM
|
Details
|
evaporated under pressure
|
Type
|
ADDITION
|
Details
|
Toluene (0.75 L/mol) is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the carboxylic acid is extracted with a 2 N solution of sodium hydroxide (0.75 L/mol)
|
Type
|
CUSTOM
|
Details
|
The black particles of palladium are removed by filtration over Celite
|
Type
|
CUSTOM
|
Details
|
The water layer is placed in a flask
|
Type
|
ADDITION
|
Details
|
acetic acid (0.9 L/mol) is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed up to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to spontaneously cool down
|
Type
|
CUSTOM
|
Details
|
The crystallisation
|
Type
|
CUSTOM
|
Details
|
starts around 50° C
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off at room temperature
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=C(C=CC=C2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |